molecular formula C20H14ClN3O B11096426 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No.: B11096426
M. Wt: 347.8 g/mol
InChI Key: MQTUJZTZDRYIIT-UHFFFAOYSA-N
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Description

N-[4-(1H-13-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[4-(1H-13-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE typically involves the reaction of 4-(1H-benzodiazol-2-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(1H-13-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(1H-13-BENZODIAZOL-2-YL)PHENYL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C20H14ClN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

MQTUJZTZDRYIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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